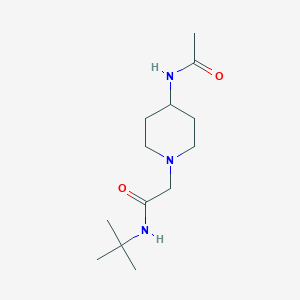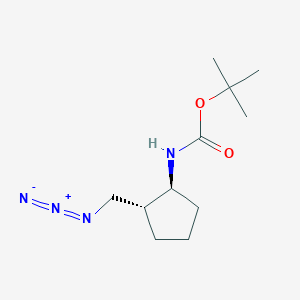
tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate: is a chemical compound that features a tert-butyl group, an azidomethyl group, and a cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions.
Introduction of the azidomethyl group:
Attachment of the tert-butyl carbamate group: The final step involves the attachment of the tert-butyl carbamate group to the cyclopentyl ring, typically through carbamate formation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also undergo reduction reactions, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules. Biology : This compound can be used in the study of biological processes, particularly those involving azide groups. Medicine Industry : Industrial applications may include the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The azidomethyl group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. These interactions can affect various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
tert-Butyl ((1S,2R)-2-(chloromethyl)cyclopentyl)carbamate: Similar structure but with a chloromethyl group instead of an azidomethyl group.
Uniqueness: : tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(azidomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQIELFYMAFFC-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
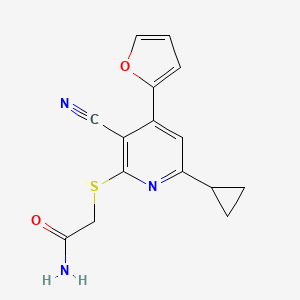
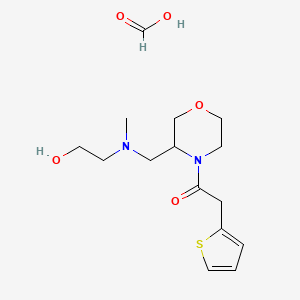
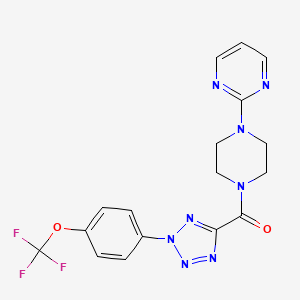
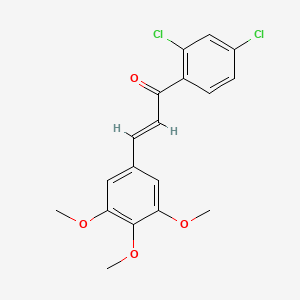
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
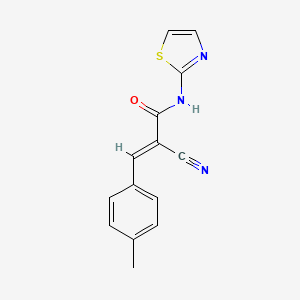
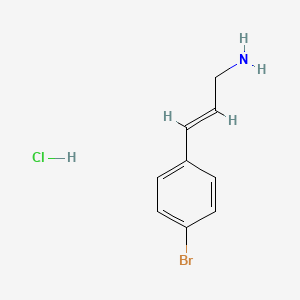
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
![6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)
